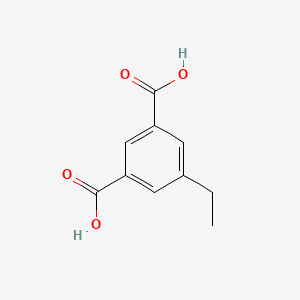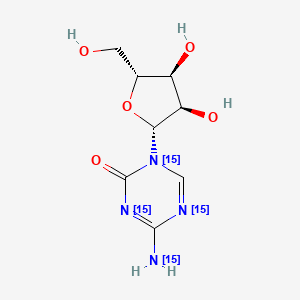
5-Azacytidine-15N4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azacytidine-15N4, also known as azacitidine-15N4, is a pyrimidine nucleoside analog. It is a modified form of the naturally occurring nucleoside cytidine, where the fifth carbon atom is replaced by a nitrogen atom. This compound has gained significant attention due to its wide range of biological effects, particularly its role as a hypomethylating agent in the treatment of various cancers, including myelodysplastic syndromes and acute myeloid leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azacytidine-15N4 typically involves the incorporation of nitrogen isotopes into the azacitidine molecule. One common method involves the reaction of cytidine with sodium nitrite under acidic conditions to introduce the nitrogen atom at the fifth position. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
5-Azacytidine-15N4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions .
Aplicaciones Científicas De Investigación
5-Azacytidine-15N4 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study nucleoside analogs and their chemical properties.
Biology: The compound is used to investigate the role of DNA methylation in gene expression and regulation.
Medicine: this compound is used in the treatment of myelodysplastic syndromes and acute myeloid leukemia due to its hypomethylating properties.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery .
Mecanismo De Acción
5-Azacytidine-15N4 exerts its effects through two main mechanisms:
Incorporation into RNA and DNA: The compound is incorporated into RNA and DNA, disrupting their normal function and inhibiting protein synthesis.
Inhibition of DNA Methyltransferase: this compound inhibits DNA methyltransferase, leading to hypomethylation of DNA and reactivation of silenced genes. .
Comparación Con Compuestos Similares
Similar Compounds
Decitabine: Another hypomethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Cytarabine: A nucleoside analog used in the treatment of various cancers, including leukemia.
Gemcitabine: A nucleoside analog used in the treatment of pancreatic cancer and other solid tumors
Uniqueness
5-Azacytidine-15N4 is unique due to its incorporation of nitrogen isotopes, which allows for specific studies on the compound’s behavior and interactions. Its dual mechanism of action, involving both incorporation into nucleic acids and inhibition of DNA methyltransferase, distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C8H12N4O5 |
|---|---|
Peso molecular |
248.18 g/mol |
Nombre IUPAC |
4-(15N)azanyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1/i9+1,10+1,11+1,12+1 |
Clave InChI |
NMUSYJAQQFHJEW-VOUHVYRCSA-N |
SMILES isomérico |
C1=[15N]C(=[15N]C(=O)[15N]1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[15NH2] |
SMILES canónico |
C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[4-[4-Fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]benzoyl]-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13855705.png)
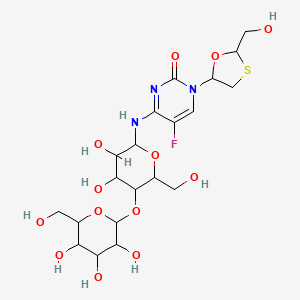
![N-(4-butylphenyl)-3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13855714.png)
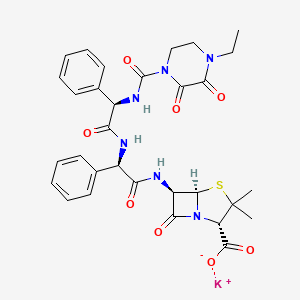
![4-[2-(aminooxy)ethyl]Morpholine hydrochloride](/img/structure/B13855733.png)
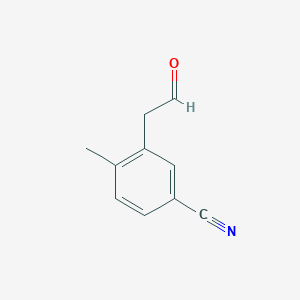



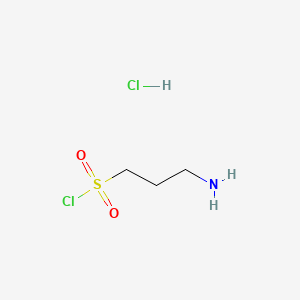

![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
